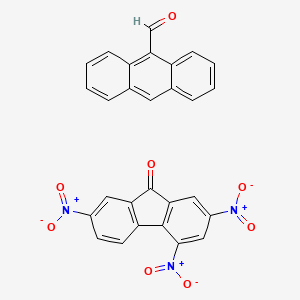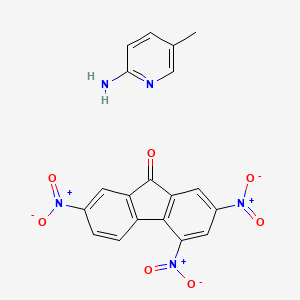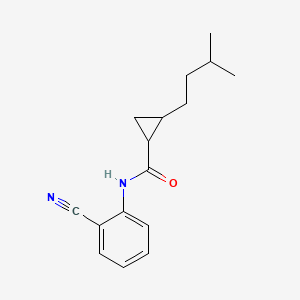![molecular formula C16H21NO2 B3824083 N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3824083.png)
N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide: is an organic compound that features a bicyclic heptane structure with a carboxamide group and an ethoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide typically involves the following steps:
Formation of the bicyclo[4.1.0]heptane core: This can be achieved through the Simmons-Smith reaction, where cyclohexene reacts with diiodomethane and a zinc-copper couple in diethyl ether.
Introduction of the carboxamide group: The bicyclo[4.1.0]heptane is then subjected to a reaction with a suitable amine and a carboxylating agent to form the carboxamide group.
Attachment of the ethoxyphenyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the carboxamide and ethoxyphenyl groups.
N-(4-methoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide: A similar compound with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide: A similar compound with a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-12-9-7-11(8-10-12)17-16(18)15-13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJDEGYFEBEHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3824033.png)
![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
![N-[4-(acetylamino)phenyl]-3-butoxypropanamide](/img/structure/B3824056.png)

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3824063.png)

![1,2-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3824072.png)

![N-[2-(2-furyl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3824086.png)
![2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate](/img/structure/B3824091.png)

![1-[2,2-bis(trifluoromethyl)-2H-aziren-3-yl]piperidine](/img/structure/B3824107.png)
